![molecular formula C26H35ClN2O2 B12003963 N-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]dodecanamide CAS No. 767302-17-0](/img/structure/B12003963.png)
N-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]dodecanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]dodecanamide, also known by its chemical formula C₁₉H₂₆ClNO₂, is a fascinating compound with diverse applications. Let’s explore its properties and uses.
Méthodes De Préparation
Synthetic Routes:: The synthesis of N-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]dodecanamide involves the condensation of two key components: 4-chloroaniline and 2-pyridinecarboxaldehyde. Here’s a step-by-step process:
Formation of Intermediate:
Industrial Production:: Industrial-scale production methods may involve modifications of the laboratory synthesis, optimizing yield and purity.
Analyse Des Réactions Chimiques
N-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]dodecanamide participates in various chemical reactions:
Oxidation: It can undergo oxidation reactions, potentially leading to the formation of new functional groups.
Reduction: Reduction processes may alter its structure or properties.
Substitution: Substituting specific functional groups can yield derivatives with distinct properties.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired reaction type.
Applications De Recherche Scientifique
Chemistry::
Catalysis: N-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]dodecanamide may serve as a catalyst or ligand in organic transformations.
Materials Science: Its unique structure could inspire novel materials.
Drug Development: Researchers explore its potential as a drug candidate due to its structural features.
Bioconjugation: It can be used for targeted drug delivery or imaging.
Polymer Chemistry: Incorporating it into polymers may enhance material properties.
Surfactants: Its amphiphilic nature makes it suitable for surfactant applications.
Mécanisme D'action
The precise mechanism remains an active area of research. potential molecular targets and pathways include :
- Interaction with specific receptors or enzymes.
- Modulation of cellular signaling pathways.
Comparaison Avec Des Composés Similaires
While N-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]dodecanamide is unique, similar compounds include:
Sulphenone: A related compound with different substituents .
(4-Chlorophenyl)phenylmethanone: Another structurally related compound .
Propriétés
Numéro CAS |
767302-17-0 |
|---|---|
Formule moléculaire |
C26H35ClN2O2 |
Poids moléculaire |
443.0 g/mol |
Nom IUPAC |
N-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]dodecanamide |
InChI |
InChI=1S/C26H35ClN2O2/c1-2-3-4-5-6-7-8-9-10-11-26(30)29-28-20-22-14-18-25(19-15-22)31-21-23-12-16-24(27)17-13-23/h12-20H,2-11,21H2,1H3,(H,29,30)/b28-20+ |
Clé InChI |
XGEYQQRMJWBNFA-VFCFBJKWSA-N |
SMILES isomérique |
CCCCCCCCCCCC(=O)N/N=C/C1=CC=C(C=C1)OCC2=CC=C(C=C2)Cl |
SMILES canonique |
CCCCCCCCCCCC(=O)NN=CC1=CC=C(C=C1)OCC2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



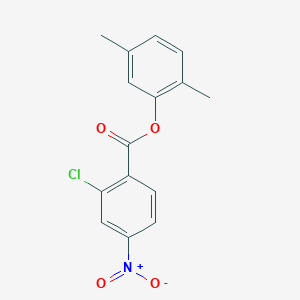
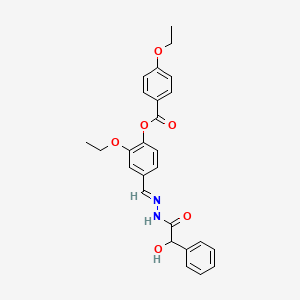
![N-[1-({[(3-bromophenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]-2-(1-naphthyl)acetamide](/img/structure/B12003907.png)
![4-{[(E)-(2,3-dimethoxyphenyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B12003917.png)
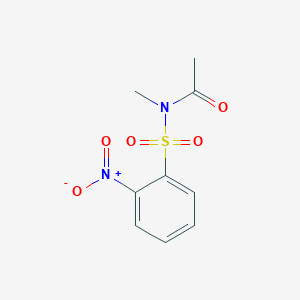
![(5Z)-5-{[3-(3,4-Dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(4-methylbenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12003940.png)

![N-(2,4-dimethylphenyl)-2-[(3Z)-2-oxo-3-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B12003950.png)

![(2E)-1-(4-bromophenyl)-4,4,4-trifluoro-2-[2-(4-methoxyphenyl)hydrazinylidene]butane-1,3-dione](/img/structure/B12003968.png)
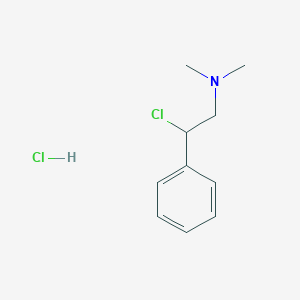
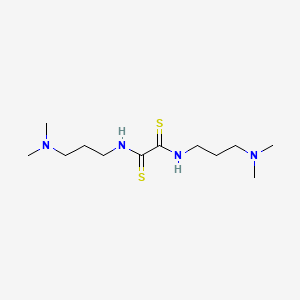
acetonitrile](/img/structure/B12003980.png)
